molecular formula C28H32N4O5 B11331168 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11331168
M. Wt: 504.6 g/mol
InChI Key: YZWVHRKKJKVGRB-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring and multiple methoxy groups

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the quinazolinone ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its affinity for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and quinazolinone-based molecules. For example:

    Trazodone: A piperazine derivative used as an antidepressant.

    Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A quinazolinone-based compound used to manage hypertension

Properties

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H32N4O5/c1-34-21-7-5-20(6-8-21)31-9-11-32(12-10-31)28-29-17-22-23(30-28)13-18(14-24(22)33)19-15-25(35-2)27(37-4)26(16-19)36-3/h5-8,15-18H,9-14H2,1-4H3

InChI Key

YZWVHRKKJKVGRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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